molecular formula C11H15ClN2 B12115458 N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride CAS No. 3238-78-6

N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride

Cat. No.: B12115458
CAS No.: 3238-78-6
M. Wt: 210.70 g/mol
InChI Key: JOMVOHHRBJOFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride is a chemical compound with the empirical formula C11H15ClN2 and a molecular weight of 210.70 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride typically involves the reaction of 1-methylindole with formaldehyde and methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted indole compounds.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride is unique due to its indole structure, which imparts specific biological activities and chemical reactivity. The indole ring system is known for its ability to interact with various biological targets, making this compound particularly valuable in medicinal chemistry and drug development .

Properties

CAS No.

3238-78-6

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2;/h3-7,12H,8H2,1-2H3;1H

InChI Key

JOMVOHHRBJOFIM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=CC=CC=C2N1C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.